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Compound of Interest

Compound Name:
1h-Pyrazolo[4,3-d]thiazole-5-

carbaldehyde

CAS No.: 933716-59-7

Cat. No.: B12867395

Get Quote

Executive Summary
This technical guide details the synthetic pathways for pyrazolo[4,3-d]thiazole-5-carbaldehyde

analogs, a scaffold distinct from the more common [3,4-d] isomer.[1] These fused bicyclic

systems act as bioisosteres of purines and have demonstrated significant potential as kinase

inhibitors, antimicrobial agents, and adenosine receptor antagonists.[1]

The synthesis of the [4,3-d] isomer presents a specific regiochemical challenge: ensuring the

thiazole ring fuses across the 4,5-positions of the pyrazole core rather than the 3,4-positions.[1]

This guide prioritizes the Herz cyclization (aminopyrazole + thiocyanate) and C-

metallation/formylation strategies to guarantee structural integrity and regioselectivity.[1]

Part 1: Strategic Retrosynthesis & Logic
The construction of the pyrazolo[4,3-d]thiazole-5-carbaldehyde scaffold requires a "bottom-up"

approach to the heterocycle fusion followed by late-stage functionalization.[1]
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Structural Disconnection Analysis[1]
The Fusion (C3a-C6a bond): The most robust method to establish the [4,3-d] fusion is to

build the thiazole ring onto a pre-functionalized pyrazole.[1] The precursor must possess a 5-

amino group and a 4-position leaving group (or susceptibility to electrophilic attack).[1]

The Aldehyde (C-5 Functionalization): Direct formylation of the fused thiazole ring (at the

position between Sulfur and Nitrogen) is best achieved via Lithium-Halogen Exchange

followed by DMF quenching, or Vilsmeier-Haack formylation if the ring is sufficiently electron-

rich.[1]

Retrosynthetic Pathway (DOT Diagram)[1]

Pyrazolo[4,3-d]thiazole-5-carbaldehyde

5-Bromo-pyrazolo[4,3-d]thiazole

Formylation (n-BuLi / DMF)

5-Amino-pyrazolo[4,3-d]thiazole

Sandmeyer (t-BuONO / CuBr2)

1,3-Substituted-5-aminopyrazole

Cyclization (KSCN / Br2)

Reagents: KSCN, Br2 (Herz Reaction)

Click to download full resolution via product page

Caption: Retrosynthetic logic prioritizing the regioselective Herz reaction to establish the [4,3-d]

fusion, followed by functional group interconversion to the aldehyde.

Part 2: Core Methodology & Protocols
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Phase 1: Synthesis of the Pyrazolo[4,3-d]thiazole Core
The most authoritative route to this specific isomer involves the reaction of 1-substituted-3-

methyl-5-aminopyrazoles with potassium thiocyanate and bromine.[1] This in situ generates a

thiocyanogen-like species that attacks the C-4 position, followed by intramolecular cyclization.

[1]

Reagents & Materials
Substrate: 1-Phenyl-3-methyl-5-aminopyrazole (10 mmol)

Reagent A: Potassium Thiocyanate (KSCN) (20 mmol)[1]

Reagent B: Bromine (Br2) (10 mmol) or Pyridinium Tribromide[1]

Solvent: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Protocol
Preparation: Dissolve 10 mmol of the 5-aminopyrazole and 20 mmol of KSCN in 30 mL of

glacial acetic acid. Cool the mixture to 0–5 °C in an ice bath.

Bromination/Cyclization: Add a solution of bromine (10 mmol) in acetic acid dropwise over 30

minutes. Maintain temperature below 10 °C to prevent over-bromination.

Reaction: Stir the mixture at 0–10 °C for 2 hours, then allow it to warm to room temperature

and stir for an additional 4 hours. The formation of a heavy precipitate (hydrobromide salt) is

expected.

Workup: Pour the reaction mixture into 200 mL of ice-water. Neutralize with saturated

NaHCO3 or NH4OH to pH 8.

Isolation: Filter the resulting solid. Recrystallize from ethanol/DMF.

Yield Check: Expect 70–85% yield of 5-amino-3-methyl-1-phenyl-1H-pyrazolo[4,3-d]thiazole.

Phase 2: Conversion to the 5-Carbaldehyde
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The amine group at C-5 (thiazole numbering) is a handle.[1] To install the aldehyde, we first

convert the amine to a bromide (Sandmeyer), then use lithiation-formylation.[1]

Step-by-Step Protocol
Sandmeyer Reaction (Amine

Bromide):

Suspend the 5-amino intermediate (5 mmol) in acetonitrile.

Add Copper(II) Bromide (CuBr2) (6 mmol) and tert-Butyl Nitrite (t-BuONO) (7.5 mmol)

slowly at 0 °C.

Heat to 60 °C for 2 hours until gas evolution ceases.

Purification: Quench with HCl, extract with EtOAc, and purify via column chromatography.

This yields 5-bromo-pyrazolo[4,3-d]thiazole.[1]

Formylation (Bromide

Aldehyde):

Inert Atmosphere: Flame-dry a flask and purge with Argon.[1] Dissolve the 5-bromo

intermediate (2 mmol) in anhydrous THF (10 mL).

Lithiation: Cool to -78 °C. Add n-Butyllithium (n-BuLi) (2.2 mmol, 1.6M in hexanes)

dropwise.[1] Stir for 15 minutes. Critical: Do not allow temperature to rise, or the pyrazole

ring may metallate elsewhere.[1]

Quench: Add anhydrous DMF (5 mmol) dropwise. Stir at -78 °C for 30 minutes, then warm

to 0 °C.

Hydrolysis: Quench with saturated NH4Cl solution.

Isolation: Extract with EtOAc. The organic layer will contain the target Pyrazolo[4,3-

d]thiazole-5-carbaldehyde.[1]

Alternative Phase 2: Vilsmeier-Haack (Direct)
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Note: This method is viable only if the C-5 position is unsubstituted (requires deamination of the

Phase 1 product) and the ring is electron-rich.[1]

If you possess the unsubstituted core (obtained by deamination of the 5-amino derivative using

t-BuONO/THF), you can attempt direct Vilsmeier-Haack formylation.[1]

Reagents: POCl3 (3 eq), DMF (10 eq).

Conditions: 80–90 °C for 4 hours.

Mechanism: Electrophilic aromatic substitution at the most electron-rich position (C-5 of the

thiazole ring).[1]

Part 3: Mechanism of Action (Chemical)[1]
The regioselectivity of the [4,3-d] fusion is dictated by the nucleophilicity of the exocyclic amine

and the electrophilicity of the thiocyanogen intermediate.

5-Aminopyrazole
(Nucleophile)

Thiocyanation
(Formation of N-SCN or C4-SCN)

Br2 / KSCN Cyclization
(S attacks C4 / N attacks S)

Intramolecular
Rearrangement

Pyrazolo[4,3-d]thiazole Core
-HBr

Click to download full resolution via product page

Caption: Mechanistic flow of the Herz reaction. The thiocyanate group initially attacks the

activated C-4 position or the amine, followed by rapid cyclization to the fused system.

Part 4: Data & Validation
Key Characterization Signals
To validate your synthesis, look for these diagnostic NMR signals.
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Position Nucleus
Chemical Shift
(δ ppm)

Multiplicity
Diagnostic
Note

Aldehyde (CHO) ^1H 9.80 – 10.05 Singlet
Distinctive

downfield shift.[1]

Thiazole C-5 ^13C 160.0 – 165.0 Quaternary
Carbon attached

to CHO.

Pyrazole Me

(C3)
^1H 2.30 – 2.50 Singlet

Confirms the

methyl group

remains intact.[1]

Aldehyde C=O ^13C 180.0 – 185.0 Quaternary
Carbonyl carbon

signal.

Troubleshooting Guide
Problem Probable Cause Solution

Regioisomer [3,4-d] formed

Wrong precursor used (e.g.,

starting with 4-chloro-5-

formylpyrazole).[1]

Ensure starting material is 5-

aminopyrazole.[1] The [3,4-d]

isomer forms if you condense

a thioamide with a 4-formyl-5-

chloropyrazole.[1]

Low Yield in Sandmeyer
Incomplete diazotization or

side reactions.

Use anhydrous acetonitrile and

t-BuONO instead of aqueous

NaNO2/HCl.

No Formylation (Lithiation)
Proton source present or

temperature too high.[1]

Dry THF over

Na/Benzophenone. Keep

reaction at -78 °C strictly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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